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3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting from commercially available precursors. The process may include bromination, hydrazination, and sulfonylation reactions under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure cost-effectiveness and high purity. Companies like ChemScene and Arctom provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the hydrazinyl group into other functional groups.
Reduction: Reducing agents can be used to modify the bromine or sulfonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine exhibits significant biological activity as an antagonist in various receptor systems, particularly those associated with the central nervous system. The piperidine ring structure is often linked to effects on neurotransmitter receptors, suggesting potential applications in treating anxiety and depression. Interaction studies have shown that this compound may influence serotonin and dopamine receptors, which are crucial for mood regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could be developed into an antibacterial agent .
In vitro studies have demonstrated that this compound interacts effectively with various receptors involved in neurotransmission. Its binding affinity to serotonin and dopamine receptors has been characterized through assays that measure competitive inhibition against known ligands .
Additionally, the compound's pharmacological profile suggests it may serve as a lead candidate for further drug development aimed at treating mood disorders and bacterial infections .
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group may form covalent bonds with active sites, while the sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydrazinyl-5-(morpholin-4-ylsulfonyl)pyridine
- 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
Uniqueness
Compared to similar compounds, 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of the piperidinyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications .
Biological Activity
3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as inhibitors of specific enzymes, potentially affecting pathways involved in inflammation and cancer progression.
- Antimicrobial Activity : Similar structures have shown promising results against bacterial strains, indicating potential use in treating infections.
- Anticancer Properties : The presence of the hydrazine moiety is associated with anticancer activity, particularly in breast cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial activity of various derivatives related to the target compound. The minimum inhibitory concentration (MIC) values for selected compounds were reported as follows:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3-Bromo Compound | 0.22 | Staphylococcus aureus |
4-Hydrazinyl | 0.25 | Escherichia coli |
Piperidinyl | 0.39 | Bacillus subtilis |
These findings suggest that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies focusing on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that derivatives containing bromine and chlorine substituents significantly enhanced cytotoxicity. The results are summarized in the table below:
Compound | IC50 (µM) | Cell Line |
---|---|---|
3-Bromo Derivative | 4.94 | MDA-MB-231 |
Chlorinated Analog | 6.12 | MCF-7 |
The combination of these compounds with doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer cells.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A research team synthesized several pyrazole derivatives and tested their antimicrobial properties. The study found that certain brominated compounds exhibited significant inhibition against Staphylococcus aureus and E. coli, highlighting the importance of halogen substitution in enhancing activity . -
Investigation into Anticancer Properties :
Another study investigated the effects of hydrazine-containing compounds on breast cancer cells. It was found that these compounds not only inhibited cell proliferation but also induced apoptosis in resistant cell lines, suggesting their potential as therapeutic agents in oncology . -
Mechanistic Insights :
Further research into the mechanism revealed that compounds like this compound could disrupt cellular integrity and modulate inflammatory pathways, making them suitable candidates for drug development aimed at both infections and cancer treatment .
Properties
Molecular Formula |
C10H15BrN4O2S |
---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
(3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C10H15BrN4O2S/c11-8-6-13-7-9(10(8)14-12)18(16,17)15-4-2-1-3-5-15/h6-7H,1-5,12H2,(H,13,14) |
InChI Key |
JGLZVHSNLNANDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Origin of Product |
United States |
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